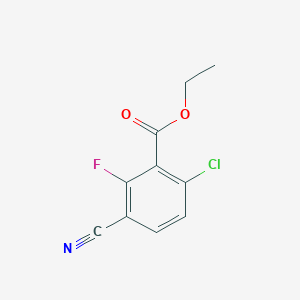

Ethyl 3-cyano-6-chloro-2-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 6-chloro-3-cyano-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPNLRREKCJPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-cyano-6-chloro-2-fluorobenzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity.

- Drug Development : Research has shown that derivatives of this compound exhibit potential as anti-cancer agents. For instance, modifications to the cyano and chloro groups have been linked to increased potency against specific cancer cell lines.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of derivatives of this compound demonstrated that certain modifications led to a significant reduction in cell viability in breast cancer cell lines, with IC50 values ranging from 5 to 15 µM.

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The presence of the cyano group enhances its reactivity with biological targets in pests.

- Insecticidal Activity : this compound has been tested for insecticidal properties against common agricultural pests.

Data Table: Insecticidal Efficacy

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii | 100 | 75 |

| Spodoptera frugiperda | 200 | 85 |

| Tetranychus urticae | 150 | 80 |

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and materials with specific properties due to its fluorine content.

- Fluorinated Polymers : The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research on the polymerization of this compound revealed that polymers produced exhibited improved mechanical properties and resistance to solvents compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism by which Ethyl 3-cyano-6-chloro-2-fluorobenzoate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Ethyl 6-bromo-3-chloro-2-fluorobenzoate (CAS: 1804897-13-9)

- Molecular Formula : C₉H₇BrClFO₂

- Molecular Weight : 281.505 g/mol

- Substituents : Bromine (6-position), chlorine (3-position), fluorine (2-position).

- Key Differences: Replacing the cyano group with bromine increases molecular weight (281.505 vs. theoretical ~252.63 for the cyano analog) and alters electronic properties. Bromine’s larger atomic radius may hinder steric accessibility in reactions compared to the compact cyano group.

Ethyl 3-bromo-2-chloro-6-fluorobenzoate (CAS: 1805582-12-0)

- Molecular Formula : C₉H₇BrClFO₂

- Molecular Weight : 281.50 g/mol

- Substituents : Bromine (3-position), chlorine (2-position), fluorine (6-position).

- Key Differences: Positional isomerism of substituents significantly impacts reactivity. For instance, bromine at the 3-position may direct electrophilic substitution differently than cyano at the same position.

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS: 477888-06-5)

- Molecular Formula: C₁₄H₁₃ClFNO₃

- Molecular Weight : 297.71 g/mol

- Substituents : Chlorofluorophenyl and isoxazolyl groups.

- Key Differences: The propanoate backbone and isoxazolyl moiety distinguish this compound from benzoate esters. Applications in drug design are implied due to structural complexity .

Table 1: Comparative Analysis of Key Compounds

Substituent Effects and Reactivity Trends

- Cyano vs. Halogens: The cyano group’s strong electron-withdrawing nature increases the electrophilicity of the benzene ring, favoring reactions like nucleophilic aromatic substitution. In contrast, bromine’s polarizability may enhance halogen bonding in crystal engineering .

- Fluorine’s Role : Fluorine’s electronegativity improves metabolic stability and bioavailability in drug analogs, a feature shared across all compared compounds .

- Steric Considerations: Bromine’s larger size may reduce reaction rates in sterically demanding environments compared to cyano or smaller halogens like chlorine.

Biological Activity

Overview

Ethyl 3-cyano-6-chloro-2-fluorobenzoate (CAS Number: 1805561-18-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive examination of its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

- Molecular Formula : C10H7ClFNO2

- Molecular Weight : 227.62 g/mol

- Key Functional Groups : Cyano (-C≡N), Chloro (-Cl), Fluoro (-F) substituents on a benzoate structure.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found that compounds with electron-withdrawing groups, such as cyano and chloro, enhanced the antimicrobial efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| U251 (glioblastoma) | 15.0 | Significant reduction in cell viability |

| PC-3 (prostate cancer) | 10.5 | Induction of apoptosis observed |

| K-562 (leukemia) | 12.0 | Enhanced cytotoxicity with increased concentration |

The compound's effectiveness is attributed to its ability to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial function .

Case Studies

- Cytotoxicity Assay on Tumor Cells : A systematic evaluation of this compound against six different tumor cell lines revealed varying degrees of cytotoxicity, with the highest activity observed in glioblastoma cells (U251). The study highlighted the structure-activity relationship (SAR), indicating that substituents significantly influence the compound's efficacy .

- Antimicrobial Screening : In a comparative study involving multiple derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to its ability to penetrate bacterial membranes effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of cyano and chloro groups enhances binding affinity to specific enzymes involved in cellular metabolism.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been documented, particularly in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-cyano-6-chloro-2-fluorobenzoate, and what intermediates are critical in its synthesis?

- Methodological Answer : Synthesis typically involves multi-step pathways starting with halogenated benzoic acid derivatives. For example, 2-chloro-6-fluorobenzoic acid (a structurally related compound) can undergo esterification with ethanol under acidic conditions, followed by cyano group introduction via nucleophilic substitution or nitrile coupling reactions . Key intermediates include halogenated benzaldehyde precursors (e.g., 2-chloro-6-fluorobenzaldehyde) and ester-protected intermediates. Reaction optimization often requires controlled temperature (e.g., 60–80°C) and catalysts like palladium for cross-coupling steps.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity. For instance, fluorine chemical shifts in aromatic systems typically appear between -100 to -130 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isotopic clusters (e.g., Cl/F).

- X-ray Crystallography : Single-crystal XRD using programs like SHELXL refines the 3D structure, with R factors < 0.05 indicating high precision .

Q. How is the biological activity of this compound assessed in preclinical studies?

- Methodological Answer : Bioactivity is evaluated through:

- Enzyme Inhibition Assays : Testing against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Microbial Susceptibility Tests : Minimum inhibitory concentration (MIC) measurements against bacterial/fungal strains.

- Cytotoxicity Screening : MTT or resazurin assays on cancer cell lines to determine IC values. Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzoate derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–Cl vs. C–F distances) may arise from thermal motion or twinning. Use SHELXL's TWIN/BASF commands to model twinning, and compare residual density maps to identify disorder. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy. Cross-validation with Hirshfeld surface analysis or DFT calculations can resolve ambiguities .

Q. What mechanistic insights explain the reactivity of the cyano group in this compound under nucleophilic conditions?

- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon. Kinetic studies using substituted benzoates (e.g., replacing –CN with –NO) reveal rate constants via UV-Vis or LC-MS monitoring. Isotopic labeling (e.g., -cyanide) tracks reaction pathways. Computational modeling (DFT) identifies transition states and charge distribution effects .

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

- Methodological Answer : Comparative studies highlight substituent effects:

- QSAR models correlate substituent electronic parameters (Hammett σ) with biological potency. Substituent position (para vs. ortho) also impacts steric interactions in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.